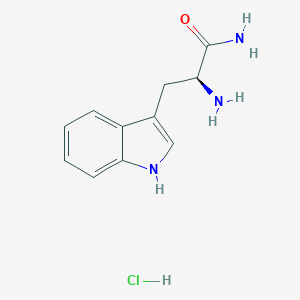

H-Trp-NH2.HCl

概要

説明

L-トリプトファンアミド塩酸塩は、分子式C11H14ClN3Oの化学化合物です。必須アミノ酸であるL-トリプトファンから誘導されたアミノ酸アミドです。 この化合物は、生化学研究で頻繁に使用され、化学、生物学、医学の分野で様々な用途があります .

準備方法

合成経路と反応条件: L-トリプトファンアミド塩酸塩は、脱水剤の存在下、L-トリプトファンとアンモニアとの反応によって合成できます。反応は通常、次の手順を伴います。

L-トリプトファンの活性化: L-トリプトファンは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して活性化されます。

アミド化: 活性化されたL-トリプトファンはアンモニアと反応してL-トリプトファンアミドを生成します。

工業的生産方法: L-トリプトファンアミド塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高い収率と純度を確保するために反応条件を最適化することが含まれます。 自動反応器と連続フローシステムを使用すると、効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: L-トリプトファンアミド塩酸塩は、次のような様々な化学反応を起こします。

酸化: 対応する酸化物を生成するために酸化される可能性があります。

還元: アミンを生成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物:

酸化: 酸化物とヒドロキシル誘導体の形成。

還元: 第一級アミンと第二級アミンの形成。

科学的研究の応用

Biochemical Research

Tryptophan Metabolism Studies

H-Trp-NH2.HCl plays a crucial role in studies related to tryptophan metabolism. Research indicates that abnormalities in tryptophan catabolism can influence conditions such as diabetes mellitus. The metabolic pathways involving tryptophan are essential for understanding its role in disease pathogenesis, highlighting the importance of this compound in metabolic studies .

Peptide Modification

The compound is also utilized in peptide modification processes. For instance, lipidation of peptides using this compound has been shown to enhance the therapeutic properties of biologically active peptides. This process involves selective modification of tryptophan residues, which can improve the stability and activity of peptide drugs .

Pharmaceutical Applications

Drug Development

In drug development, this compound is investigated for its potential to serve as a precursor or active ingredient in new therapeutics. Its role in modulating neurotransmitter levels makes it a candidate for treatments targeting mood disorders and other neurological conditions.

Case Study: Tryptophan and Mood Regulation

A notable case study examined the effects of dietary tryptophan on serotonin levels and mood regulation. Supplementation with compounds like this compound has been linked to increased serotonin synthesis, suggesting potential applications in managing depression and anxiety disorders .

Structural Biology

Folding Pathways of Peptides

Research into the folding mechanisms of peptides has highlighted the significance of tryptophan residues. Studies utilizing this compound have provided insights into the thermal stability and folding pathways of peptides, demonstrating how tryptophan interactions can initiate folding processes. This understanding is critical for designing stable peptide-based therapeutics .

Analytical Chemistry

Mass Spectrometry Applications

The compound is frequently employed in mass spectrometry for studying intermolecular interactions between aromatic amino acids. Its properties allow researchers to explore enantiomer selectivity and other interactions critical for understanding complex biochemical systems .

Material Science

Bioconjugation Techniques

In material science, this compound is utilized in bioconjugation techniques that link biological molecules with synthetic polymers or nanoparticles. This application is pivotal for developing targeted drug delivery systems that can enhance the efficacy of therapeutic agents while minimizing side effects.

作用機序

L-トリプトファンアミド塩酸塩は、特定の分子標的や経路と相互作用することで効果を発揮します。

分子標的: アミノペプチダーゼ酵素に作用し、タンパク質代謝に影響を与えます。

類似化合物との比較

L-トリプトファンアミド塩酸塩は、次のような他の類似化合物と比較できます。

- L-フェニルアラニンアミド塩酸塩

- L-チロシンアミド塩酸塩

- L-ヒスチジンアミド塩酸塩

独自性:

- L-トリプトファンアミド塩酸塩 は、アミノペプチダーゼ酵素との特定の相互作用とトリプトファン代謝経路における役割により、ユニークです。 神経科学研究と治療研究において独自の用途があります .

生物活性

H-Trp-NH2.HCl, or (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, is a derivative of tryptophan that plays a significant role in various biological processes. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of bioactive peptides.

- Molecular Formula : C₁₃H₁₅N₃O₅

- Molecular Weight : 293.275 g/mol

- Melting Point : 250°C

- Boiling Point : 498.7°C at 760 mmHg

This compound is known to influence several biological pathways due to its structural similarity to neurotransmitters and hormones. It is involved in:

- Serotonin Synthesis : As a precursor to serotonin, this compound impacts mood regulation and sleep patterns.

- Melatonin Production : It contributes to melatonin synthesis, affecting circadian rhythms and sleep cycles.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing cognitive functions and emotional responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antioxidant Properties :

- This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Studies suggest that this compound can reduce inflammation markers in various models, indicating its potential use in treating inflammatory conditions.

-

Neuroprotective Effects :

- The compound has demonstrated protective effects on neuronal cells, particularly under conditions of stress or injury.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Cell survival enhancement |

Case Study: Neuroprotective Role in Alzheimer’s Disease

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound improved cell viability and reduced apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Case Study: Modulation of Serotonin Levels

Another study focused on the impact of this compound on serotonin levels in rodent models. The administration of the compound led to a significant increase in serotonin concentration in the brain, correlating with improved mood-related behaviors. This highlights its potential application in treating mood disorders such as depression.

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036172 | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-65-1 | |

| Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。